molecular formula C12H18ClNO2 B14647670 4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride CAS No. 54450-87-2

4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride

Cat. No.: B14647670
CAS No.: 54450-87-2
M. Wt: 243.73 g/mol
InChI Key: LXTWQSUVURNHBS-UHFFFAOYSA-N
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Description

4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride is a compound that features a benzene ring substituted with a pyrrolidine group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale electrophilic aromatic substitution and nucleophilic substitution reactions, optimized for yield and purity. The specific conditions, such as temperature, solvent, and catalysts, would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dehydroxylated derivatives .

Scientific Research Applications

4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

54450-87-2

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

4-(2-pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c14-11-4-3-10(9-12(11)15)5-8-13-6-1-2-7-13;/h3-4,9,14-15H,1-2,5-8H2;1H

InChI Key

LXTWQSUVURNHBS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2=CC(=C(C=C2)O)O.Cl

Origin of Product

United States

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